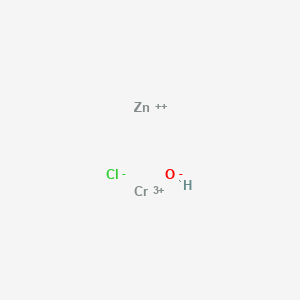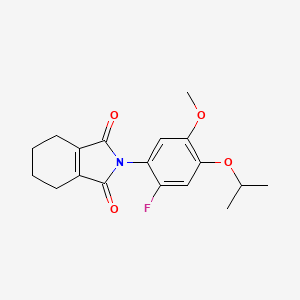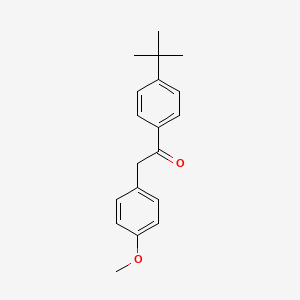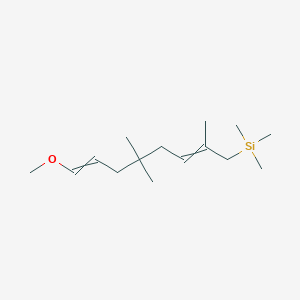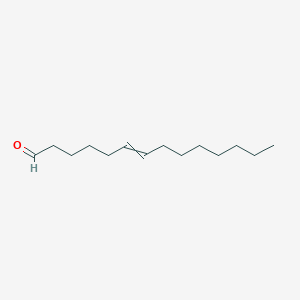
Tetradec-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-6-enal is an organic compound with the molecular formula C14H26O. It is an unsaturated aldehyde, characterized by the presence of a double bond at the sixth carbon atom in the tetradecane chain. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-6-enal can be synthesized through various methods. One common approach involves the oxidation of tetradecenol. The reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetradec-6-enal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to tetradecenoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to tetradecenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Tetradecenoic acid
Reduction: Tetradecenol
Substitution: Various substituted aldehydes and alcohols
Scientific Research Applications
Tetradec-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a pheromone in certain insect species, playing a role in mating and communication.
Medicine: Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry to impart a fresh, green odor to perfumes and other scented products.
Mechanism of Action
The mechanism of action of tetradec-6-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its aldehyde group.
Comparison with Similar Compounds
- Tetradec-2-enal
- Tetradec-11-enal
- Tetradec-7-enal
Comparison: Tetradec-6-enal is unique due to the position of its double bond, which influences its reactivity and odor profile. Compared to tetradec-2-enal and tetradec-11-enal, this compound has a more pronounced green, leafy scent, making it particularly valuable in the fragrance industry. Its chemical reactivity also differs, with the position of the double bond affecting the types of reactions it can undergo and the products formed.
Properties
CAS No. |
174155-53-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-6-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,14H,2-7,10-13H2,1H3 |
InChI Key |
HCWUCGFGFTYIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




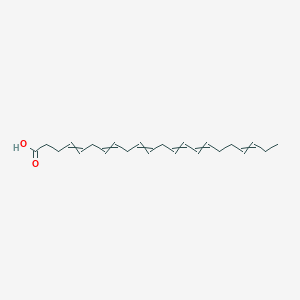

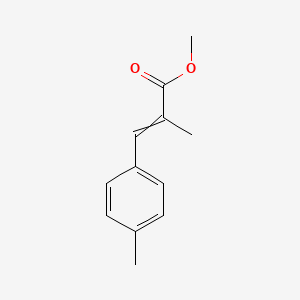
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
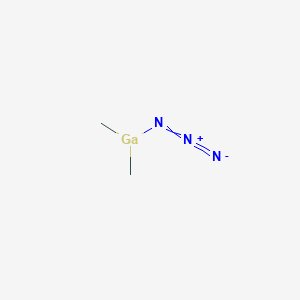
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
